![molecular formula C18H26N2O7S B3973705 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is a piperidine derivative that has been synthesized and studied for its potential use in the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate is not fully understood, but it is believed to work by binding to the mu-opioid receptor in the brain. This binding results in the activation of the receptor and the subsequent release of endogenous opioids, which are natural painkillers produced by the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity, improve mood, and reduce drug-seeking behavior in animal models. It has also been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its well-established synthesis method and pharmacological properties. It has been extensively studied and has a known mechanism of action, making it a reliable tool for scientific research. However, one limitation is that its effects may vary depending on the species and strain of the animal model used, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for the study of 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate. One potential direction is to investigate its potential use in the treatment of other medical conditions, such as anxiety and neuropathic pain. Another direction is to study its effects in human clinical trials, which could provide valuable information on its safety and efficacy. Additionally, further research could be done to better understand its mechanism of action and to develop more potent and selective derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate has been extensively studied for its potential use in the treatment of various medical conditions, including pain, depression, and addiction. It has been shown to have analgesic properties, as well as antidepressant and anti-addictive effects.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S.C2H2O4/c1-21-15-4-6-16(7-5-15)22(19,20)18-12-8-14(9-13-18)17-10-2-3-11-17;3-1(4)2(5)6/h4-7,14H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRWMJSYOPTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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